6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid, often referred to in literature as a glucokinase activator, has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes. This compound is characterized by its unique structural features, including a trifluoromethyl group and an imidazole moiety, which contribute to its biological activity.
The primary mechanism of action for this compound involves the selective activation of glucokinase, an enzyme crucial for glucose metabolism. Glucokinase functions as a glucose sensor in pancreatic beta cells and regulates insulin secretion. The compound's design emphasizes liver selectivity, aiming to enhance glucose uptake in hepatocytes while minimizing the risk of hypoglycemia associated with systemic glucokinase activators .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of glucokinase activators can significantly affect their potency and selectivity. The presence of the cyclopentyl group and the trifluoromethyl-substituted imidazole enhances binding affinity to glucokinase and improves pharmacokinetic properties .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies focusing on its effects on glucose metabolism and insulin secretion:
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study A : In a preclinical trial involving diabetic rodents, administration of the compound resulted in significant reductions in blood glucose levels over a 24-hour period. Notably, subjects did not exhibit signs of hypoglycemia even at higher doses, suggesting a favorable safety profile for potential human use .
- Case Study B : A follow-up study evaluated the long-term effects of chronic administration in animal models. Results indicated sustained glycemic control with no adverse effects on body weight or liver function markers, reinforcing its therapeutic potential for chronic use in diabetes management .
特性
分子式 |
C18H19F3N4O3 |
---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m1/s1 |
InChIキー |
GKMLFBRLRVQVJO-CYBMUJFWSA-N |
異性体SMILES |
C1CCC(C1)C[C@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F |
正規SMILES |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。